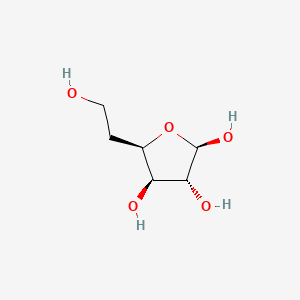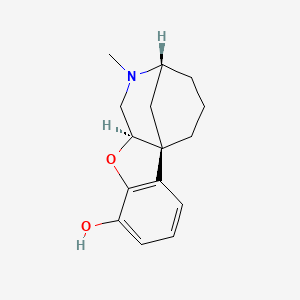![molecular formula C43H73N5O7S B561105 methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate CAS No. 19729-26-1](/img/structure/B561105.png)
methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a decanoyl group attached to a peptide sequence, which includes cysteine, phenylalanine, leucine, and glycine, with a methoxy group at the C-terminus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The decanoyl group is introduced through acylation, and the methoxy group is added at the final step. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of large-scale HPLC systems further aids in the purification process, making it feasible to produce this compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the cysteine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential as a cell-penetrating peptide, facilitating the delivery of therapeutic molecules into cells.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of novel biomaterials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate involves its interaction with cellular membranes, enhancing the uptake of conjugated molecules. The decanoyl group increases the hydrophobicity of the peptide, facilitating its insertion into lipid bilayers. The cysteine residue can form disulfide bonds with intracellular proteins, aiding in the release of the conjugated molecule within the cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deca-r8-PNA: A peptide nucleic acid conjugate with similar cell-penetrating properties.
r8-PNA: Another peptide nucleic acid conjugate used for enhancing cellular uptake.
Uniqueness
Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe is unique due to its specific peptide sequence and the presence of the decanoyl group, which enhances its hydrophobicity and cell-penetrating ability. This combination of features makes it particularly effective for applications in drug delivery and molecular biology research.
Eigenschaften
CAS-Nummer |
19729-26-1 |
|---|---|
Molekularformel |
C43H73N5O7S |
Molekulargewicht |
804.145 |
IUPAC-Name |
methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C43H73N5O7S/c1-6-8-10-12-14-16-21-25-38(49)44-27-28-56-32-37(46-39(50)26-22-17-15-13-11-9-7-2)43(54)48-36(30-34-23-19-18-20-24-34)42(53)47-35(29-33(3)4)41(52)45-31-40(51)55-5/h18-20,23-24,33,35-37H,6-17,21-22,25-32H2,1-5H3,(H,44,49)(H,45,52)(H,46,50)(H,47,53)(H,48,54)/t35-,36-,37-/m0/s1 |
InChI-Schlüssel |
BAJSCRKNYYYPLM-FSEITFBQSA-N |
SMILES |
CCCCCCCCCC(=O)NCCSCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)NC(=O)CCCCCCCCC |
Synonyme |
3-[[2-(1-Oxodecylamino)ethyl]thio]-N-(1-oxodecyl)-L-Ala-L-Phe-L-Leu-Gly-OMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-5-en-2-ol, 2-ethynyl-, endo- (9CI)](/img/new.no-structure.jpg)




![[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B561034.png)

![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)
![7H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561043.png)


